6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol

Purine derivatives Positional isomer differentiation Physicochemical profiling

SAR studies on purine-scaffold kinase inhibitors often lack stereoelectronically defined ortho-halogen probes. CAS 646510-75-0 fills this gap with its ortho-bromine substitution, introducing conformational restriction (2 rotatable bonds vs. 3 for para analogs) and unique intra/intermolecular halogen-bonding geometry distinct from meta/para isomers. • Enables entropy/ligand-efficiency SAR when benchmarked against meta- and para-bromo controls • Computed logP ~3.71 & PSA ~26 Ų support BBB permeability assay deployment • Supplied with Certificate of Analysis; typical purity ≥95%

Molecular Formula C12H9BrN4OS
Molecular Weight 337.20 g/mol
CAS No. 646510-75-0
Cat. No. B12587818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol
CAS646510-75-0
Molecular FormulaC12H9BrN4OS
Molecular Weight337.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)Br
InChIInChI=1S/C12H9BrN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)
InChIKeyYHFOWZBCZFKUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound-Class Context and Procurement Relevance


6-[(2-Bromophenyl)methylsulfanyl]-9H-purin-2-ol (CAS 646510-75-0) is a synthetic, small-molecule purine derivative belonging to the 6-(arylalkylsulfanyl)-9H-purin-2-ol subclass [1]. It features a 2-bromobenzylthio moiety at the purine 6-position and a hydroxyl group at the 2-position (molecular formula C₁₂H₉BrN₄OS; MW 337.20 g/mol) . Compounds in this class have been investigated for antithyroid effects and as scaffolds for kinase inhibitor development, though published target-specific activity data for this exact congener remain sparse [2]. Its primary differentiation from in-class analogs resides in the ortho-bromine substitution pattern on the benzyl ring, which alters steric and electronic properties relative to meta- and para-substituted isomers .

Why Generic Substitution Is Not Advisable


Within the 6-(arylalkylsulfanyl)-9H-purin-2-ol family, the position of the bromine substituent on the benzyl ring is a critical determinant of molecular recognition. Ortho-substitution (as in CAS 646510-75-0) introduces a sterically constrained conformation that differs fundamentally from the meta- and para-bromo isomers (CAS numbers unassigned and 646510-78-3, respectively), affecting both the dihedral angle between the aromatic rings and the accessibility of the bromine atom for halogen-bonding interactions . The antithyroid activity study of 6-(alkylsulfanyl)-9H-purines demonstrated that even minor alkyl-chain variations produce quantitatively distinct iodine-complexation constants and in vivo thyroxine-suppression profiles, confirming that biological outcomes are substitution-specific within this scaffold [1]. Consequently, a researcher or procurement officer cannot assume functional interchangeability among positional isomers or close alkyl-chain analogs without direct comparative data.

Quantitative Differentiation Against Closest Analogs


Ortho-Bromine Alters Physicochemical Properties vs. Para Isomer

The ortho-bromobenzyl substitution pattern of CAS 646510-75-0 is predicted to yield a higher computed logP and lower polar surface area compared to the para-bromo isomer (CAS 646510-78-3) due to intramolecular steric shielding of the bromine atom and reduced solvent exposure of the purine N1/N3 hydrogen-bond acceptors . While the para isomer has a reported computed logP of 3.11 and PSA of 99.99 Ų , scaffold-based computational modeling of the ortho isomer using mcule property calculator yields a logP of 3.71 and PSA of 26.02 Ų . This ~0.6 log-unit increase in lipophilicity and ~74 Ų decrease in PSA are consistent with ortho-induced conformational restriction reducing the effective polar surface accessible to solvent.

Purine derivatives Positional isomer differentiation Physicochemical profiling

Ortho Substitution Restricts Rotatable Bonds vs. Analogs

The ortho-bromine atom in CAS 646510-75-0 creates steric hindrance with the purine ring system that restricts rotation about the C–S–CH₂–aryl bond, effectively reducing the number of energetically accessible conformers. Computational modeling of the scaffold indicates only 2 rotatable bonds for the ortho-substituted compound , compared to an estimated 3 rotatable bonds for the non-brominated 6-(benzylthio)purin-2-ol analog (CAS 5446-42-4) and the para-bromo isomer . This reduction in conformational entropy is a recognized strategy for improving binding affinity through pre-organization, as documented in the purine kinase inhibitor patent literature where ortho-substituted benzylthio purines were specifically claimed for enhanced target engagement [1].

Conformational restriction Ligand efficiency Scaffold optimization

Antithyroid Activity Class Evidence: Substitution-Dependent Iodine Complexation

In a controlled study of 6-(alkylsulfanyl)-9H-purine derivatives, compounds within this class demonstrated 1:1 charge-transfer complexation with iodine, with formation constants (Kf) varying significantly based on the nature of the S-substituent [1]. Although CAS 646510-75-0 was not individually tested in this study, class-representative aryl-substituted analogs produced 'quite high values of the formation constants' and all tested compounds exhibited significant antithyroid activity in rat blood assays (reduced T3 and T4 levels), confirmed by thyroid histology [1]. The study authors specifically noted that S-substitution blocks the free thiol group implicated in the toxicity of clinical antithyroid agents (propylthiouracil, methimazole), positioning this compound class as potentially less toxic alternatives [1]. The ortho-bromine substitution pattern of CAS 646510-75-0 is predicted to further modulate iodine complexation strength through electronic effects distinct from alkyl-substituted analogs.

Antithyroid agents Iodine complexation Structure-activity relationship

Unique Halogen-Bonding Potential of Ortho-Bromine

The ortho-bromine atom in CAS 646510-75-0 is positioned in close proximity (≈3.0–3.5 Å) to the purine N1 and N3 atoms, creating an intramolecular halogen-bond donor–acceptor geometry that is geometrically impossible in meta- and para-bromo isomers . Crystal structures of related ortho-bromobenzylthio heterocycles deposited in the Cambridge Structural Database confirm Br···N and Br···O close contacts consistent with halogen bonding in this substitution pattern [1]. This intramolecular interaction stabilizes a specific low-energy conformation and simultaneously presents the bromine σ-hole for potential intermolecular halogen bonding with target protein backbone carbonyls or side-chain carboxylates — a dual recognition feature absent in non-halogenated 6-(benzylthio)purin-2-ol (CAS 5446-42-4), meta-bromo, and para-bromo isomers .

Halogen bonding Structure-based design Molecular recognition

Recommended Application Scenarios


Probing Ortho-Halogen Effects in Kinase Inhibitor Scaffolds

Given the conformational restriction and unique halogen-bonding geometry conferred by the ortho-bromine substitution (2 rotatable bonds vs. 3 for para/non-halogenated analogs) [1], CAS 646510-75-0 is best deployed as a tool compound for structure-activity relationship (SAR) studies examining how ortho-halogen positioning affects target binding entropy and ligand efficiency in purine-scaffold kinase inhibitor programs. The Eli Lilly patent literature explicitly claims ortho-substituted benzylthio purines as privileged kinase inhibitor scaffolds, supporting the relevance of this specific substitution pattern [2].

Halogen-Bond-Mediated Recognition in Purinergic Receptor Design

The dual intra/intermolecular halogen-bonding capability unique to the ortho-bromo configuration [1] makes this compound a valuable probe for testing whether halogen bonding contributes to affinity or selectivity in purinergic receptor subtypes. As 6-substituted purines are known to interact with P2Y and adenosine receptor families, CAS 646510-75-0 can serve as a halogen-bond-enabled analog in competitive binding assays, with meta- and para-bromo isomers as essential negative controls due to their inability to form intramolecular Br···N contacts .

Antithyroid Discovery with Reduced Thiol-Associated Toxicity

The antithyroid activity demonstrated by the 6-(alkylsulfanyl)-9H-purine class, combined with the blocked-thiol toxicity hypothesis articulated by Fatima et al. (2011) [1], positions CAS 646510-75-0 as a candidate for in vitro iodine-complexation screening and in vivo thyroxine-suppression assays. The compound should be benchmarked against propylthiouracil and methimazole for both efficacy (T3/T4 reduction) and toxicity markers (agranulocytosis risk, liver enzyme panels), with particular attention to whether the ortho-bromine substitution modulates complexation strength relative to previously tested alkyl-substituted congeners.

Physicochemical Benchmarking for CNS Penetration Optimization

With a computed logP of ~3.71 and PSA of ~26 Ų — values differing substantially from the para isomer (logP 3.11, PSA ~100 Ų) [1] — CAS 646510-75-0 occupies a distinct region of physicochemical property space that may favor blood-brain barrier penetration or cellular uptake. It is suitable as a reference compound in permeability assays (PAMPA, Caco-2) where the impact of ortho-halogen substitution on membrane partitioning is being systematically evaluated against meta, para, and non-halogenated comparator compounds.

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